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Compound Name: Stambomycin A

Cat. No.: B15562170 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing

the CRISPR-Cas9 system to engineer the Stambomycin polyketide synthase (PKS) gene

cluster in Streptomyces ambofaciens. The aim is to facilitate the generation of novel

Stambomycin analogs with potentially improved therapeutic properties.

Introduction
Stambomycins are a family of complex 51-membered macrolides produced by Streptomyces

ambofaciens.[1][2] Their intricate structure, assembled by a large modular Type I polyketide

synthase (PKS), presents a fascinating scaffold for biosynthetic engineering.[1] The modular

nature of the PKS machinery, in theory, allows for rational redesign to generate novel

compounds.[3] However, the large size and repetitive nature of PKS genes have traditionally

made their genetic manipulation challenging.[4]

The advent of CRISPR-Cas9 technology has revolutionized genome editing in actinomycetes,

offering a powerful tool for precise and efficient modification of complex biosynthetic gene

clusters like the one responsible for Stambomycin production.[5][6] This technology enables

targeted gene deletions, insertions, and replacements, facilitating the reprogramming of the

Stambomycin PKS to produce novel derivatives, such as the 37-membered "mini-

stambomycins."[2][3]
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This document outlines the principles and provides detailed protocols for applying CRISPR-

Cas9 to engineer the Stambomycin PKS genes, drawing from established methodologies for

Streptomyces genome editing.[7][8]

Key Concepts & Workflow
The CRISPR-Cas9 system for genome editing in Streptomyces typically relies on a plasmid-

based system, such as pCRISPomyces-2 or pKCcas9dO, delivered to the host via intergeneric

conjugation from E. coli.[2][7] The core components are:

Cas9 nuclease: A codon-optimized version of the Streptococcus pyogenes Cas9 is used to

introduce a double-strand break (DSB) at a specific genomic locus.[9]

Single-guide RNA (sgRNA): A chimeric RNA that directs the Cas9 nuclease to the target

DNA sequence.[10]

Homology-directed repair (HDR) template: DNA fragments with sequences homologous to

the regions flanking the target site are provided to facilitate the repair of the DSB, leading to

precise gene deletion or replacement.[6][10]

The general workflow for engineering the Stambomycin PKS genes is as follows:

Target Identification and sgRNA Design: Identify the PKS module(s) or domain(s) to be

modified within the Stambomycin biosynthetic gene cluster.[1][11] Design sgRNAs targeting

the desired genomic locus.

Construction of the CRISPR-Cas9 Editing Plasmid: Clone the specific sgRNA and the

homology arms into a suitable Streptomyces CRISPR-Cas9 vector.[8]

Intergeneric Conjugation: Transfer the CRISPR-Cas9 plasmid from an E. coli donor strain to

S. ambofaciens.[12]

Selection and Screening of Mutants: Select for exconjugants and screen for the desired

genomic modification using PCR and sequencing.[2]

Plasmid Curing: Remove the CRISPR-Cas9 plasmid from the engineered S. ambofaciens

strain.[12]
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Phenotypic and Metabolic Analysis: Analyze the engineered strain for the production of novel

Stambomycin analogs.

Experimental Workflow for CRISPR-Cas9 Mediated PKS Module Deletion
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Phase 1: Design & Construction

Phase 2: Genetic Manipulation

Phase 3: Screening & Analysis

Identify Target PKS Module(s)
in Stambomycin BGC

Design sgRNA and
Homology Arms (1-2 kb)

Assemble sgRNA and Homology Arms
into pCRISPomyces-2 Vector

Transform Final Plasmid into
E. coli Donor Strain (e.g., ET12567/pUZ8002)

Intergeneric Conjugation with
S. ambofaciens

Select for Apramycin-Resistant
Exconjugants

Screen Exconjugants by PCR
for Desired Deletion

Sequence PCR Products
to Confirm Mutation

Cure Plasmid and Verify Loss

Fermentation and
Metabolite Profile Analysis (LC-MS)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. researchgate.net [researchgate.net]

3. Engineering the stambomycin modular polyketide synthase yields 37-membered mini-
stambomycins - PubMed [pubmed.ncbi.nlm.nih.gov]

4. researchgate.net [researchgate.net]

5. espace.library.uq.edu.au [espace.library.uq.edu.au]

6. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]

7. One-step high-efficiency CRISPR/Cas9-mediated genome editing in Streptomyces -
PubMed [pubmed.ncbi.nlm.nih.gov]

8. CRISPR/Cas9-mediated genome editing - ActinoBase [actinobase.org]

9. pubs.acs.org [pubs.acs.org]

10. CRISPR/Cas9-Based Editing of Streptomyces for Discovery, Characterization, and
Production of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b15562170?utm_src=pdf-body-img
https://www.benchchem.com/product/b15562170?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/Stambomycin-biosynthetic-gene-cluster-A-Organization-of-the-stambomycin-biosynthetic_fig1_50891875
https://www.researchgate.net/publication/358131159_Engineering_the_stambomycin_modular_polyketide_synthase_yields_37-membered_mini-stambomycins
https://pubmed.ncbi.nlm.nih.gov/35082289/
https://pubmed.ncbi.nlm.nih.gov/35082289/
https://www.researchgate.net/publication/360429454_Engineering_Modular_Polyketide_Biosynthesis_in_Streptomyces_Using_CRISPRCas_A_Practical_Guide
https://espace.library.uq.edu.au/view/UQ:8c888ca
https://zjubiolab.zju.edu.cn/shiji/userfiles/lab-paper/000754-20191101085337.pdf
https://pubmed.ncbi.nlm.nih.gov/25739462/
https://pubmed.ncbi.nlm.nih.gov/25739462/
https://actinobase.org/index.php/CRISPR/Cas9-mediated_genome_editing
https://pubs.acs.org/doi/10.1021/sb500351f
https://pmc.ncbi.nlm.nih.gov/articles/PMC6066502/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6066502/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15562170?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


11. researchgate.net [researchgate.net]

12. CRISPR/Cas-Mediated Genome Editing of Streptomyces. - National Genomics Data
Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

To cite this document: BenchChem. [Application Notes & Protocols: Engineering
Stambomycin Polyketide Synthase (PKS) Genes Using CRISPR-Cas9]. BenchChem, [2025].
[Online PDF]. Available at: [https://www.benchchem.com/product/b15562170#using-crispr-
cas9-for-engineering-stambomycin-pks-genes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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